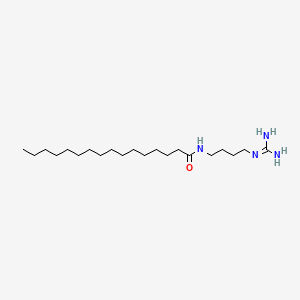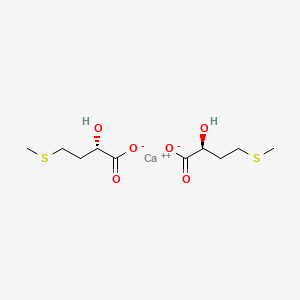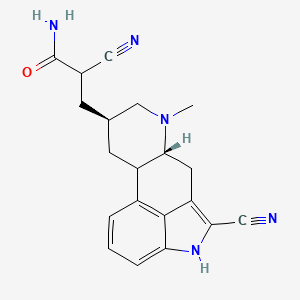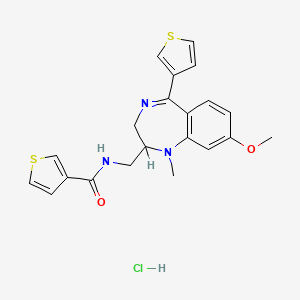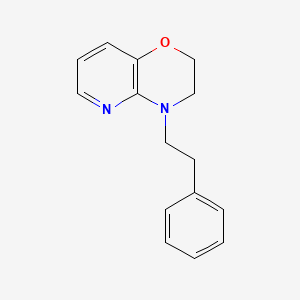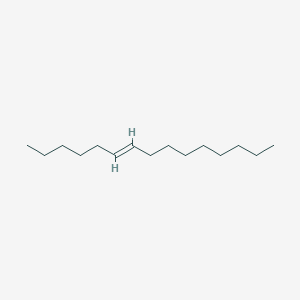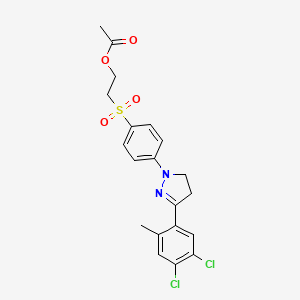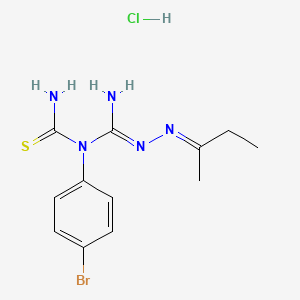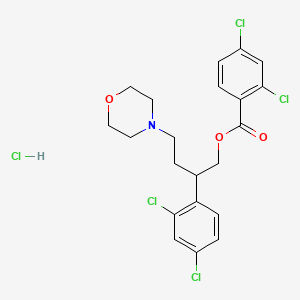
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes multiple chlorine atoms and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride typically involves multiple steps:
Formation of the ester: This step involves the esterification of benzoic acid, 2,4-dichloro- with 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butanol under acidic conditions.
Hydrochloride formation: The ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and subsequent conversion to the hydrochloride salt. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester: The non-hydrochloride form of the compound.
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-piperidinyl)butyl ester: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring and the hydrochloride salt form distinguishes benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride from its analogs. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
119585-17-0 |
|---|---|
Fórmula molecular |
C21H22Cl5NO3 |
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
[2-(2,4-dichlorophenyl)-4-morpholin-4-ylbutyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C21H21Cl4NO3.ClH/c22-15-1-3-17(19(24)11-15)14(5-6-26-7-9-28-10-8-26)13-29-21(27)18-4-2-16(23)12-20(18)25;/h1-4,11-12,14H,5-10,13H2;1H |
Clave InChI |
WFIXSCPABWSTJQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC(COC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
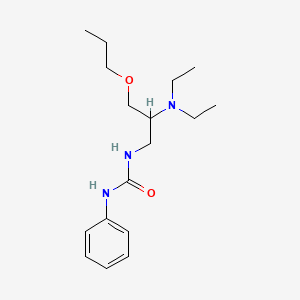

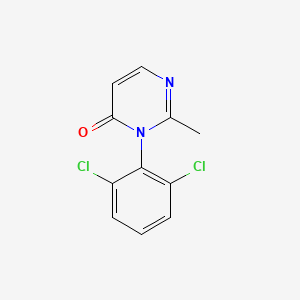
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
